Lipophilicity Advantage: XLogP3 Comparison with Non‑Fluorinated 4‑Methoxy‑2‑nitrobenzyl Bromide
The target compound exhibits a computed XLogP3 of 3.1, compared with XLogP of 2.3 for the closest non‑fluorinated analog, 1‑(bromomethyl)-4‑methoxy‑2‑nitrobenzene (CAS 57559‑52‑1) [1][2]. This +0.8 log‑unit increase is attributable to the 2,2‑difluoroethoxy substituent and places the compound in a more favorable lipophilicity range for passive membrane permeation while remaining below the commonly cited drug‑likeness ceiling of LogP ~5.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.1 |
| Comparator Or Baseline | 1‑(Bromomethyl)-4‑methoxy‑2‑nitrobenzene (CAS 57559‑52‑1): XLogP = 2.3 |
| Quantified Difference | ΔXLogP = +0.8 log units |
| Conditions | Computed by XLogP3 algorithm (PubChem); values from PubChem CID 54939424 and basechem.org respectively |
Why This Matters
For procurement decisions in medicinal chemistry programs, the higher lipophilicity directly impacts predicted membrane permeability, and substituting with the non‑fluorinated analog would alter the ADME profile of any downstream lead series.
- [1] PubChem Compound Summary. CID 54939424: 1-(Bromomethyl)-4-(2,2-difluoroethoxy)-5-methoxy-2-nitrobenzene. XLogP3-AA: 3.1. View Source
- [2] Basechem. 1-(Bromomethyl)-4-methoxy-2-nitrobenzene (CAS 57559-52-1). Computed XLogP: 2.3. View Source
